Lipophilicity and Predicted Membrane Permeability: Bromo vs. Chloro Analog
The 7-bromo derivative exhibits significantly higher lipophilicity compared to its 7-chloro analog, a critical parameter for passive membrane permeability and target engagement in cellular assays. Computational models provide a quantifiable difference. The 7-bromo compound has a predicted consensus Log P of 1.41 , while the 7-chloro analog has a predicted cLogP of 1.0 . This difference of 0.41 log units translates to a ~2.6-fold higher predicted concentration in a non-polar phase.
| Evidence Dimension | Lipophilicity (cLogP/Consensus Log P) |
|---|---|
| Target Compound Data | Consensus Log P = 1.41 |
| Comparator Or Baseline | 7-Chloro-5H-pyrrolo[3,2-d]pyrimidine: cLogP = 1.0 |
| Quantified Difference | Δ Log P = 0.41 (~2.6x increase in lipophilicity) |
| Conditions | Computational prediction (multiple models for target compound; vendor data for comparator) |
Why This Matters
Higher lipophilicity for the 7-bromo analog suggests improved membrane permeability, a crucial factor when designing molecules for intracellular targets, potentially reducing the need for additional solubilizing or permeation-enhancing modifications.
